1-Deoxyglucosone

Maillard reaction mechanism kinetic modeling Amadori rearrangement

1-Deoxyglucosone (1-DG; 1-deoxy-D-erythro-hexo-2,3-diulose) is a reactive C6 α-dicarbonyl compound that serves as a central intermediate in the Maillard reaction and advanced glycation end product (AGE) formation. It belongs to the class of glucose-derived reactive carbonyl species alongside better-characterized analogs such as 3-deoxyglucosone (3-DG), glucosone, and 3-deoxygalactosone (3-DGal).

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Cat. No. B1246632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxyglucosone
Synonyms1-deoxy-D-erythro-hexo-2,3-diulose
1-deoxy-erythro-hexo-2,3-diulose
1-DG cpd
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C(C(CO)O)O
InChIInChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h4,6-7,9,11H,2H2,1H3/t4-,6-/m1/s1
InChIKeyJPNOFZPGVHGIAU-INEUFUBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxyglucosone for Advanced Glycation Research and α-Dicarbonyl Quantification: Compound Class and Baseline Characteristics


1-Deoxyglucosone (1-DG; 1-deoxy-D-erythro-hexo-2,3-diulose) is a reactive C6 α-dicarbonyl compound that serves as a central intermediate in the Maillard reaction and advanced glycation end product (AGE) formation [1]. It belongs to the class of glucose-derived reactive carbonyl species alongside better-characterized analogs such as 3-deoxyglucosone (3-DG), glucosone, and 3-deoxygalactosone (3-DGal) [2]. 1-DG is distinguished by its reductone-like structure, which confers unique antioxidant and redox properties absent in non-reductone α-dicarbonyls [3]. It exhibits pronounced isomeric complexity, forming up to fifteen equilibrating isomers in aqueous solution, a feature that directly impacts its reactivity, analytical detection, and biological fate [4].

Why 1-Deoxyglucosone Cannot Be Substituted by 3-Deoxyglucosone or Glucosone in Research and Analytical Workflows


1-Deoxyglucosone, 3-deoxyglucosone, and glucosone are frequently grouped as 'α-dicarbonyl Maillard intermediates,' yet they differ fundamentally in formation origin, degradation fate, isomer dynamics, and redox behavior. 1-DG originates primarily from Amadori product degradation, whereas 3-DG forms directly from glucose and via parallel Amadori pathways [1]. This mechanistic divergence means that selecting 3-DG as a surrogate for 1-DG misrepresents the actual precursor-product relationships in glycation studies. Furthermore, 1-DG degrades faster than any other α-dicarbonyl in food systems and serves as the principal precursor of methylglyoxal and diacetyl, while 3-DG follows distinct degradation routes leading primarily to pyrraline [2]. At the analytical level, 1-DG's fifteen isomeric forms require specific derivatization and chromatographic conditions that differ markedly from those sufficient for the four-isomer glucosone or the less structurally complex 3-DG [3]. Substituting one α-dicarbonyl standard for another thus introduces systematic errors in retention time alignment, quantifier ion selection, and recovery assessment, ultimately compromising the integrity of multi-analyte LC-MS/MS methods validated for specific compound panels [4].

Quantitative Differentiation Evidence for 1-Deoxyglucosone vs. In-Class α-Dicarbonyl Analogs


Formation Pathway Origin: 1-DG Derives Predominantly from Amadori Product Degradation, Whereas 3-DG Arises Directly from Glucose

In a multiresponse kinetic model of glucose/wheat flour heated under low-moisture conditions, degradation of the Amadori product was identified as the principal source of 1-deoxyglucosone. By contrast, 3-deoxyglucosone formation proceeded directly from glucose and additionally from Amadori product degradation [1]. This bifurcated origin means that 1-DG serves as a specific marker of the Amadori degradation branch, while 3-DG reflects both direct glucose degradation and Amadori processing. The kinetic model further demonstrated that methylglyoxal and diacetyl originate specifically from 1-deoxyglucosone, not from 3-DG [1].

Maillard reaction mechanism kinetic modeling Amadori rearrangement

In Vivo Plasma Concentration: 1-DG Exhibits a Distinct Abundance and Uremic Response Profile Compared to 3-DG and Glucosone

In the first comprehensive LC-MS/MS multimethod covering 15 α-dicarbonyls in human plasma, 1-DG was quantified at 22 ± 3 pmol/mL (range 16–28) in healthy subjects (n=15), compared to 3-DG at 43 ± 5 pmol/mL and glucosone at 46 ± 11 pmol/mL [1]. In hemodialysis patients (n=24), 1-DG rose to 30 ± 16 pmol/mL (not statistically significant), whereas 3-DG significantly increased to 65 ± 20 pmol/mL and glucosone to 96 ± 49 pmol/mL (p<0.01) [1]. This differential response indicates that 1-DG plasma levels are less affected by renal clearance impairment than 3-DG and glucosone, suggesting distinct metabolic routes of formation and elimination.

clinical glycation uremia plasma α-dicarbonyls

Isomeric Complexity: 1-DG Forms Up to 15 Isomers in Aqueous Solution vs. 4 Isomers for Glucosone, Dictating Analytical Method Requirements

High-resolution NMR spectroscopy revealed that 1-deoxyglucosone equilibrates into up to fifteen distinct isomeric forms in aqueous solution, with the equilibrium distribution dependent on pH (pD) and temperature [1]. By contrast, D-glucosone (GLUC) forms only four isomers under analogous conditions [1]. Nine of the fifteen 1-DG isomers were structurally elucidated for the first time in aqueous solution [1]. This pronounced isomeric multiplicity directly influences the derivatization efficiency with o-phenylenediamine, chromatographic peak shape, and the selection of quantifier transitions in LC-MS/MS methods.

NMR spectroscopy isomer equilibrium α-dicarbonyl structural analysis

Reductone-Like Antioxidant Capacity: 1-DG and Glucosone Share Redox Activity Absent in 3-DG, Enabling Dual-Purpose Analytical Reference Use

Both 1-deoxyglucosone and D-glucosone possess a reductone-like structure that confers measurable antioxidant capacity, as quantified by the Trolox equivalent antioxidant capacity (TEAC) assay and the Folin–Ciocalteu reagent (FCR) assay [1]. This property sets them apart from their metabolic precursors and from other typical Maillard reaction products, including 3-deoxyglucosone, which lacks the reductone structural motif [1]. Electron paramagnetic resonance (EPR) spectroscopy demonstrated that both 1-DG and glucosone exhibit slow but constant radical scavenging over several hours to days, attributed to their isomeric composition and transformation to the active antioxidant form [1]. Reaction mixtures of 1-DG showed a direct correlation between the decrease of antioxidant properties and the decomposition of 1-DG itself [1].

antioxidant capacity reductone EPR spectroscopy

Kinetic Role as Fastest-Degrading Intermediate and Primary Methylglyoxal/Diacetyl Precursor in Roasted Food Systems

In a multiresponse kinetic model of sesame seed roasting (180, 200, and 220 °C), N-ε-fructoselysine was predominantly responsible for 1-deoxyglucosone formation, and 1-DG itself was identified as the most important precursor of methylglyoxal and diacetyl formation [1]. Among all reaction steps modeled, the degradation of 1-deoxyglucosone was found to be the fastest one [1]. In contrast, 3-deoxyglucosone and glyoxal were mainly formed from direct glucose degradation rather than via the 1-DG node [1]. Dicarbonyl compounds in roasted sesame followed the abundance order: methylglyoxal > 3-deoxyglucosone > 1-deoxyglucosone > diacetyl [2], consistent with rapid 1-DG turnover.

kinetic modeling methylglyoxal diacetyl food processing contaminants

High-Value Application Scenarios for 1-Deoxyglucosone Based on Verified Differentiation Evidence


Clinical Glycation Biomarker Studies Requiring Renal-Function-Independent α-Dicarbonyl Monitoring

1-DG plasma levels show a non-significant increase in uremic patients (30 ± 16 vs. 22 ± 3 pmol/mL in healthy subjects), whereas 3-DG and glucosone exhibit statistically significant 1.5–2.1-fold elevations [1]. This differential response makes 1-DG a preferred biomarker candidate when the research objective is to distinguish metabolic glycation activity from impaired renal clearance. Laboratories conducting cohort studies on diabetes, cardiovascular disease, or AGE-related pathologies should include 1-DG in their targeted α-dicarbonyl panel to avoid confounding by kidney function.

Mechanistic Maillard Reaction Studies Tracing the Amadori-to-Methylglyoxal Pathway

Kinetic modeling in both wheat flour and sesame seed systems has established that 1-DG is the specific intermediate linking Amadori product degradation to methylglyoxal and diacetyl formation, whereas 3-DG originates from a parallel glucose-degradation branch [2]. Researchers aiming to dissect the Amadori-centric vs. glucose-centric branches of the Maillard network must use authentic 1-DG as a calibration standard and mechanistic probe; 3-DG cannot report on the Amadori-derived methylglyoxal flux.

LC-MS/MS Multi-Analyte Method Development Requiring Isomer-Aware Derivatization Optimization

The fifteen-isomer equilibrium of 1-DG in aqueous solution [3] imposes unique demands on o-phenylenediamine derivatization conditions (pH, temperature, reaction time) that differ from those adequate for the four-isomer glucosone or the less structurally complex 3-DG. Analytical laboratories developing or validating multi-α-dicarbonyl LC-MS/MS methods for plasma [1] or food matrices [4] must procure a pure 1-DG standard to establish matrix-specific derivatization efficiency, recovery, and LOQ values for this specific analyte.

Redox-Active Maillard Intermediate Studies Combining Glycation and Antioxidant Readouts

The reductone-like antioxidant capacity of 1-DG, demonstrated by TEAC and FCR assays and sustained radical scavenging over hours to days [5], enables its use as a dual-function reference compound in studies investigating the interplay between glycation-driven damage and Maillard-derived antioxidant protection. This property is not shared by 3-DG, making 1-DG the required standard for experimental designs that simultaneously quantify α-dicarbonyl burden and redox potential in food or biological systems.

Quote Request

Request a Quote for 1-Deoxyglucosone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.